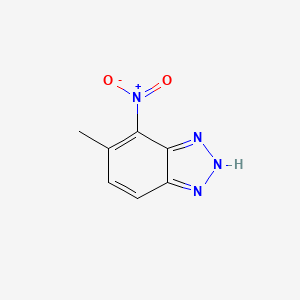

5-methyl-4-nitro-1H-1,2,3-benzotriazole

Description

Historical Context and Evolution of Benzotriazole (B28993) in Organic Synthesis

The history of benzotriazole dates back to the late 19th century, with its initial applications being largely industrial, most notably as a highly effective corrosion inhibitor for copper and its alloys. gsconlinepress.com For many decades, its use was confined to materials science, where it was valued for its ability to form a protective film on metal surfaces. gsconlinepress.com It wasn't until the mid-20th century that the broader potential of the benzotriazole scaffold began to be recognized in medicinal chemistry. gsconlinepress.com A significant turning point occurred in 1980 when benzotriazole was first reported as a synthetic auxiliary in organic chemistry. lupinepublishers.comindexcopernicus.comlupinepublishers.com This discovery catalyzed a surge in research, establishing benzotriazole as an inexpensive, stable, and versatile tool in the synthesis of a wide array of organic compounds, particularly complex heterocycles. lupinepublishers.comindexcopernicus.comlupinepublishers.comnih.gov

Fundamental Structural Features and Tautomeric Considerations in Benzotriazole Systems

Benzotriazole is a bicyclic heterocyclic compound, which consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring. wikipedia.orgnih.gov This aromatic system is characterized by the presence of three nitrogen atoms, which are fundamental to its chemical properties and reactivity. gsconlinepress.com One of the most critical structural aspects of N-unsubstituted benzotriazoles is their ability to exist as two distinct tautomers. chemicalbook.com

N-unsubstituted benzotriazoles exhibit annular tautomerism, existing as an equilibrium between the 1H- and 2H- forms. chemicalbook.comnih.gov In the 1H-tautomer, the proton is attached to the N1 position, while in the 2H-tautomer, it resides on the N2 position. The relative stability and prevalence of these tautomers are highly dependent on the physical phase and the surrounding environment.

Gas Phase: Quantum chemical calculations and experimental data suggest that the 2H-tautomer is energetically more favorable in the gas phase. nih.govru.nl

Solution Phase: In solution, the 1H-form is generally predominant, with the equilibrium being influenced by solvent polarity. chemicalbook.comnih.gov For the parent benzotriazole, the 1H-form accounts for over 99% in solution at room temperature. chemicalbook.com

Solid State: X-ray diffraction studies have confirmed that benzotriazole typically exists as the 1H-tautomer in the solid state. nih.gov

Computational studies using various methodologies have been employed to investigate the energy differences between these tautomers. While results can vary depending on the calculation method, they generally concur that the energy difference is subtle, allowing for the coexistence of both forms under certain conditions. researchgate.netresearchgate.net The inclusion of zero-point energy in calculations has been shown to be crucial for accurately predicting the preference for the 1H-tautomer. researchgate.netresearchgate.net

| Phase | Predominant Tautomer | Notes |

|---|---|---|

| Gas | 2H-Benzotriazole | Considered energetically more favorable in isolation. nih.gov |

| Solution | 1H-Benzotriazole | Equilibrium can be influenced by solvent polarity; 1H-form is typically dominant. chemicalbook.com |

| Solid | 1H-Benzotriazole | Confirmed by X-ray diffraction studies. nih.gov |

The introduction of substituents onto the benzene ring can significantly alter the tautomeric equilibrium. Electron-withdrawing groups, such as the nitro (NO₂) group, have a pronounced effect. nih.gov The position of the substituent and the polarity of the solvent are critical factors that can shift the equilibrium. mdpi.com For instance, in studies of substituted purines, a related heterocyclic system, the nitro group was found to enhance intramolecular interactions, and this effect was amplified by the polarity of the solvent. nih.gov In the case of 5,6-dinitrobenzotriazole, the 1H-tautomer is favored in the solid state, the 2H-tautomer is more stable in the gas phase, and a mixture of both coexists in a DMSO solution. nih.gov This demonstrates that the electronic influence of nitro groups can modulate the relative stabilities of the tautomers, making the equilibrium highly sensitive to the surrounding medium. researchgate.net

Overview of Benzotriazole as a Versatile Chemical Scaffold and Synthetic Auxiliary

Benzotriazole has earned the title of an "ideal synthetic auxiliary" due to a unique combination of properties that make it exceptionally useful in organic synthesis. nih.gov It serves as a versatile scaffold that can be readily incorporated into molecules to facilitate specific chemical transformations and then easily removed. lupinepublishers.comindexcopernicus.comlupinepublishers.com

Key advantages of using benzotriazole in synthesis include:

Stability and Cost-Effectiveness: It is an inexpensive, stable, and odorless solid. nih.gov

Facile Introduction and Removal: The benzotriazole group can be easily introduced into a variety of molecules and can act as a good leaving group when desired. lupinepublishers.comindexcopernicus.comlupinepublishers.comresearchgate.net

Activation of Molecules: It activates molecules for numerous transformations, functioning as a precursor for radicals or carbanions. researchgate.net

Versatility in Reactions: Benzotriazole methodology is employed in a wide range of reactions, including the synthesis of monocyclic and bicyclic heterocycles, acylation, aroylation, and substitution reactions. lupinepublishers.comindexcopernicus.comlupinepublishers.com

Its application extends to peptide synthesis and the construction of complex heterocyclic systems that are otherwise difficult to prepare. lupinepublishers.comlupinepublishers.com

Academic Research Significance of 5-Methyl-4-nitro-1H-1,2,3-benzotriazole within Heterocyclic Chemistry

Within the vast family of benzotriazole derivatives, this compound holds particular significance as a valuable intermediate in synthetic and medicinal chemistry. exsyncorp.com The academic interest in this specific compound stems from the unique combination of the benzotriazole core with methyl and nitro substituents.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-3-5-6(9-10-8-5)7(4)11(12)13/h2-3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEWJXYTEMEKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 5 Methyl 4 Nitro 1h 1,2,3 Benzotriazole

Reactivity Profiling of the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to certain chemical transformations.

Nucleophilic Aromatic Substitution on Nitrobenzotriazoles

Aromatic rings are typically nucleophilic; however, the presence of potent electron-withdrawing groups can render them electrophilic and reactive towards nucleophiles. mdpi.com The nitro group, in particular, enhances the electrophilicity of the benzotriazole (B28993) ring system, making it a candidate for nucleophilic aromatic substitution (SNAr) reactions. This activation is a cornerstone of SNAr chemistry, where electron-withdrawing substituents that deactivate the ring for electrophilic substitution instead activate it for nucleophilic attack. libretexts.org

For a nucleophilic aromatic substitution to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group. libretexts.org This positioning allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the case of 5-methyl-4-nitro-1H-1,2,3-benzotriazole, the nitro group at the 4-position activates the ring, though the specific leaving groups and reaction outcomes would depend on the reaction conditions and the nucleophile employed. Research on related nitrobenzotriazole structures has shown that the introduction of electron-withdrawing groups like -NO2 in position 5 of the benzotriazole moiety can increase certain activities, underscoring the electronic impact of such substituents. nih.gov

A generalized scheme for SNAr reactions on a nitro-activated aromatic ring is presented below:

Table 1: Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (LG), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). |

| 2. Departure of Leaving Group | The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product. |

Reductive Pathways of the Nitro Functionality

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a route to aromatic amines. These amines are valuable intermediates for the synthesis of more complex molecules. clockss.org The nitro group of this compound can be reduced to form 5-methyl-1H-1,2,3-benzotriazol-4-amine. This transformation is typically achieved using various reducing agents.

Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction. organic-chemistry.org A variety of reagents can be employed for chemical reduction, each with different selectivities and compatibilities with other functional groups. organic-chemistry.org For instance, the reduction of a nitro group can lead to the corresponding N-arylhydroxylamine as an intermediate or final product, depending on the chosen catalyst and reaction conditions. mdpi.com The resulting amino-benzotriazole derivative, such as 5-amino-4-nitro-1H-benzo nih.govlupinepublishers.comufl.edutriazole, is itself a useful building block in the synthesis of energetic materials and other complex molecules. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reducing System | Description |

|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A widely used, clean, and efficient method for reducing nitro groups to amines. |

| Metal Hydrides (e.g., KBH₄) | Can be used in combination with other reagents, like I₂, to effectively reduce nitroarenes. organic-chemistry.org |

| Formic Acid with Iron Catalyst | A base-free transfer hydrogenation method that converts nitroarenes to anilines under mild conditions. organic-chemistry.org |

| Methylhydrazine | Can be used for a chemoselective reduction of nitroarenes, sometimes induced by light without a catalyst. organic-chemistry.org |

Reactivity of the Benzotriazole Moiety as a Synthetic Auxiliary

The benzotriazole (Bt) group is a highly versatile synthetic auxiliary due to its unique combination of properties. lupinepublishers.com It can be easily introduced into a molecule and later removed under various conditions, facilitating complex synthetic transformations. ethernet.edu.et

Role as an Excellent Leaving Group in Substitution Reactions

The benzotriazole moiety is recognized as an excellent leaving group in a variety of substitution reactions. lupinepublishers.com This property is crucial to its function as a synthetic auxiliary. After guiding a particular synthetic step, it can be readily displaced by a range of nucleophiles. ufl.edu For example, benzotriazolyl alkyl esters are bifunctional building blocks where the benzotriazolyl group can be selectively eliminated. nih.gov Treatment of these esters with organozinc reagents allows for the substitution of the benzotriazolyl moiety with alkyl, aryl, or alkenyl groups to synthesize other esters. nih.gov Similarly, 1-(benzotriazol-1-yl)-1-chloroalkanes undergo nucleophilic displacement of the chlorine atom, but the benzotriazole group itself can also be displaced in subsequent transformations.

Electron-Donating and Electron-Withdrawing Characteristics in Reaction Pathways

Benzotriazole exhibits a dual electronic nature, capable of acting as either an electron-donating or an electron-withdrawing group. lupinepublishers.comethernet.edu.et This versatility stems from its inherent chemical properties. Benzotriazole is a weak acid (pKa of 8.2) and a very weak base (pKa < 0), allowing it to participate in different reaction pathways. lupinepublishers.com

Electron-Withdrawing Character : The triazole ring has an electron-withdrawing nature, which can, for example, stabilize an adjacent N-chloromethyl group. The presence of additional electron-withdrawing substituents on the benzene (B151609) ring, such as the nitro group in this compound, further enhances this property. nih.govresearchgate.net This effect is critical for activating molecules towards certain transformations.

Electron-Donating Character : Conversely, the benzotriazole group can also act as an electron donor. nih.gov This characteristic is often observed when it participates in reactions as a precursor to radicals or anions. nih.gov The specific electronic behavior depends on the substituents present on the benzotriazole ring system and the reaction conditions. nih.govnih.gov Groups with lone pairs, like the nitrogens in the triazole ring, can donate electron density under certain circumstances. studypug.com

Anion and Radical Precursor Activity

The benzotriazole moiety is a well-established precursor for both anions and radicals, which is a key aspect of its utility in synthesis. nih.govethernet.edu.et

Anion Precursor : The N-H proton of the triazole ring is moderately acidic, allowing for deprotonation to form the benzotriazolide anion. ufl.edu This anion is a versatile nucleophile. Furthermore, the benzotriazole group can activate an adjacent C-H bond, facilitating its deprotonation to form a carbanion. ufl.edu These benzotriazole-stabilized anions are valuable synthons, for instance, in the preparation of various diketones. researchgate.net

Radical Precursor : The benzotriazole group can also be involved in radical reactions. For example, the chemoselective reduction of benzotriazolyl alkyl esters with samarium(II) iodide (SmI₂) leads to the cleavage of the acyloxy group and the formation of a benzotriazole-bearing radical, which can then participate in cross-coupling reactions. nih.gov

Photochemical and Thermal Stability Studies of Nitrobenzotriazole Systems

Nitro derivatives of benzotriazoles are recognized for their significant thermal stability. nih.gov The study of their behavior under energy input, such as light or heat, is crucial for understanding their application and persistence.

The photochemical fate of benzotriazole systems in aqueous environments has been a subject of investigation. Benzotriazoles are not entirely removed by wastewater treatment, and their subsequent presence in surface waters exposes them to sunlight. researchgate.net For instance, the direct photochemical half-life for 5-methyl-1H-benzotriazole when exposed to simulated sunlight is approximately 14.0 hours. researchgate.net

The decomposition of nitrobenzotriazoles is a complex process. For related compounds like 5,7-dinitrobenzotriazole, theoretical calculations suggest that the primary decomposition pathways involve nitro-nitrite isomerization and the cleavage of the C–NO2 bond. nih.gov The nitro-nitrite isomerization is predicted to have a lower activation barrier, dominating at lower temperatures, while the radical C–NO2 bond cleavage becomes more significant at higher, experimental temperatures due to a higher preexponential factor. nih.gov

Upon photochemical excitation, a principal reaction for the benzotriazole moiety is the extrusion of molecular nitrogen (N2). mdpi.comresearchgate.net This initial step leads to the formation of highly reactive intermediates that can subsequently undergo various rearrangements. mdpi.com The primary photolytic reaction often involves the cleavage of the N1-N2 bond within the triazole ring. nih.gov

The photolysis of benzotriazoles is a known method for generating transient 1,3-diradical intermediates. mdpi.comresearchgate.netnih.gov This process occurs through the initial extrusion of molecular nitrogen upon irradiation. mdpi.comresearchgate.net For example, irradiation of benzotriazoles at a wavelength of 254 nm in an acetonitrile (B52724) solution effectively produces these corresponding 1,3-diradicals. mdpi.comresearchgate.netnih.gov

These transient diradicals are highly reactive and can be trapped through intermolecular reactions. A notable reaction is their cycloaddition with various substrates. mdpi.comnih.gov When generated in the presence of maleimides, the 1,3-diradicals undergo intermolecular cycloaddition to yield dihydropyrrolo[3,4-b]indoles. mdpi.comresearchgate.netnih.gov Similarly, reaction with acetylene (B1199291) derivatives affords indoles as the major products. mdpi.comnih.gov This reactivity offers a synthetic route to access these heterocyclic systems. mdpi.comnih.gov

The efficiency of these trapping reactions can be influenced by reaction conditions. The table below summarizes the optimization of the photolysis of benzotriazole (1a) with N-phenylmaleimide (3a), demonstrating the effect of solvent and molar ratio on the yield of the cycloaddition product (4a). researchgate.net

| Run | Solvent | Time (h) | Molar Ratio (1a:3a) | Yield of 4a (%) |

|---|---|---|---|---|

| 1 | MeOH | 24 | 1:1 | - |

| 2 | DCM | 24 | 1:1 | 5 |

| 3 | THF | 24 | 1:1 | 8 |

| 4 | MePh | 24 | 1:1 | 7 |

| 5 | MeCN | 24 | 1:1 | 12 |

| 6 | MeCN | 24 | 1:2 | 19 |

| 7 | MeCN | 16 | 1:2 | 19 |

| 8 | MeCN | 10 | 1:2 | 12 |

| 9 | MeCN | 36 | 1:2 | 19 |

Reaction conditions: Benzotriazole (1a) (0.5 mmol) and N-phenylmaleimide (3a) (1 mmol for 1:2 ratio) in 25 mL of solvent were irradiated at λ = 254 nm under a nitrogen atmosphere. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring of Substituted Benzotriazoles

The benzene ring of the benzotriazole system is susceptible to both electrophilic and nucleophilic substitution, with the outcome heavily influenced by the existing substituents.

Electrophilic Substitution: Electrophilic substitution reactions on the benzotriazole ring are known to be facile, particularly at the 4- and 7-positions. chemicalbook.com In the case of this compound, the directing effects of the methyl and nitro groups are critical. The methyl group is an activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. The combined influence of these groups dictates the position of any subsequent electrophilic attack on the benzene ring.

Nucleophilic Substitution: The presence of a potent electron-withdrawing group, such as the nitro group at position 4, renders the benzene ring of this compound electron-deficient. This electronic characteristic makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAAr). While direct SNAAr on the benzene ring of this specific compound requires specific investigation, the general principle holds. Furthermore, studies on related benzotriazole derivatives demonstrate their reactivity with nucleophiles. For instance, N-nitro-benzotriazole reacts with various carbon-nucleophiles to form o-nitramidophenylazo-compounds and o-nitramidophenyl hydrazones. researchgate.net Similarly, N-(α-haloalkyl)benzotriazoles undergo nucleophilic substitution with Grignard reagents. thieme-connect.com

The table below summarizes the expected influence of the existing substituents on substitution reactions.

| Reaction Type | Substituent | Effect on Reactivity | Directing Influence | Predicted Outcome |

|---|---|---|---|---|

| Electrophilic Substitution | -CH₃ (at C5) | Activating | Ortho, Para | Substitution is disfavored due to the deactivating nitro group, but if forced, the position would be determined by the competing directing effects. |

| -NO₂ (at C4) | Deactivating | Meta | ||

| Nucleophilic Substitution | -CH₃ (at C5) | Deactivating | - | Substitution is favored due to the electron-withdrawing nitro group, which can stabilize the Meisenheimer complex intermediate. |

| -NO₂ (at C4) | Activating | Ortho, Para |

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5-methyl-4-nitro-1H-1,2,3-benzotriazole, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques provides a complete picture of its covalent framework and electronic environment. A significant aspect of the NMR analysis of benzotriazoles is the study of tautomerism, which involves the migration of a proton between the nitrogen atoms of the triazole ring.

Proton (¹H), Carbon (¹³C), and Nitrogen (¹⁵N) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the benzene (B151609) ring will exhibit chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The proton ortho to the nitro group is expected to be the most deshielded, appearing at a downfield chemical shift.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the nitro group is expected to show a characteristic downfield shift. The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of both the nitro and methyl groups. Dynamic ¹³C NMR spectroscopy, particularly at varying temperatures, can be employed to study the kinetics of tautomeric exchange. researchgate.netnih.gov

Nitrogen (¹⁵N) NMR: ¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of the nitrogen atoms and is a powerful technique for studying the tautomerism of nitrogen-containing heterocycles. researchgate.netnih.gov The chemical shifts of the three nitrogen atoms in the triazole ring will be distinct and will be averaged if the proton exchange between them is fast on the NMR timescale.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic-H (ortho to NO₂) | 8.0 - 8.5 |

| Aromatic-H | 7.0 - 8.0 | |

| Methyl-H | 2.3 - 2.7 | |

| ¹³C | C-NO₂ | 140 - 150 |

| Aromatic-C | 110 - 140 | |

| Methyl-C | 15 - 25 | |

| ¹⁵N | N in triazole ring | -150 to -50 (relative to CH₃NO₂) |

Note: These are predicted ranges based on data for analogous compounds and general substituent effects. Actual values may vary.

Quantitative Determination of Tautomeric Ratios in Solution

Benzotriazole (B28993) and its derivatives can exist in two tautomeric forms: the 1H- and 2H-isomers. The position of this equilibrium is influenced by factors such as the nature and position of substituents, the solvent, and the temperature. researchgate.netnih.gov NMR spectroscopy is a primary method for the quantitative analysis of these tautomeric ratios in solution. nih.govrsc.org

The determination of tautomeric ratios is often achieved by integrating the signals corresponding to the individual tautomers in the ¹H or ¹³C NMR spectra at low temperatures, where the rate of proton exchange is slow enough to observe separate signals for each form. nih.gov In cases where the exchange is fast, leading to averaged signals, advanced NMR techniques and theoretical calculations are necessary to estimate the populations of the respective tautomers. researchgate.netnih.gov For substituted benzimidazoles, the chemical shift differences between specific carbon atoms, such as C4 and C7, have been used to quantitatively calculate the tautomeric ratio in solution. nih.gov A similar approach could be applied to this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the nitro group and characterizing the vibrations of the benzotriazole skeleton.

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In aromatic nitro compounds, these bands are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. esisresearch.org These are usually strong absorptions in the IR spectrum.

The benzotriazole ring system will exhibit a series of characteristic vibrations, including C-H stretching, C=C and C=N stretching in the aromatic and triazole rings, and various in-plane and out-of-plane bending modes. The N-H stretching vibration of the triazole ring is also a key feature, typically appearing as a broad band in the region of 3500-3300 cm⁻¹ in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (triazole) | Stretching | 3500 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2975 - 2850 |

| C=C/C=N (ring) | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretching | 1550 - 1475 |

Note: These are general ranges and the exact peak positions for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

High-Resolution Crystal Structure Analysis of Nitrobenzotriazole Derivatives

While a specific crystal structure for this compound is not publicly available, high-resolution crystal structures of other nitrobenzotriazole derivatives have been reported. researchgate.net These studies reveal important structural features that are likely to be present in the title compound. For instance, the planarity of the benzotriazole ring system and the orientation of the nitro group relative to the aromatic ring are key parameters. In many nitroaromatic compounds, the nitro group is twisted out of the plane of the aromatic ring to varying degrees. researchgate.net

The refinement of crystal structures of nitro-substituted benzotriazoles can present challenges, such as disorder in the nitro group due to its rotational freedom. High-resolution data collection is often necessary to accurately model such disorder.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure of this compound is expected to be stabilized by a variety of intermolecular interactions, leading to the formation of a complex supramolecular architecture. The N-H group of the triazole ring is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. rsc.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzotriazole |

| 5,6-dinitro-1H-benzotriazole |

| 5-methyl-1H-benzotriazole |

| 2-methylbenzimidazole |

| 1-methyl-2-thiomethylbenzimidazole |

| 5-nitro-2-phenoxymethylbenzimidazole |

| 1,2,3-triazole |

| 4,7-dimethylbenzotriazole |

| p-nitrobenzyl alcohol |

| 4-methoxyphenylacetic acid |

| 4-hydroxybenzaldehyde |

| methyl bromoacetate |

| 4-nitroimidazole |

| 1-methyl-4-nitroimidazole |

| 5-nitro-2-(4-nitrobenzyl) benzoxazole |

| 2-mercaptobenzoxazole |

| acridinium 4-nitrobenzoate |

| 2-amino-3-methylpyridinium 4-nitrobenzoate |

| ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, this analysis provides definitive confirmation of its molecular formula and offers insights into the stability and bonding within the molecule.

Molecular Weight Determination

The molecular formula for this compound is C₇H₆N₄O₂. The calculated monoisotopic mass is 178.0491 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) would be observed at this m/z value, confirming the elemental composition of the compound. The presence of this peak is the primary evidence for the molecular identity.

Predicted Fragmentation Pattern

While specific experimental mass spectra for this compound are not widely available in surveyed research literature, a theoretical fragmentation pathway can be postulated based on the known behavior of related benzotriazoles and nitroaromatic compounds under electron ionization (EI).

The fragmentation of the benzotriazole ring system typically proceeds via the loss of a molecule of nitrogen (N₂), which is a stable neutral loss, resulting in a fragment with an m/z value 28 units less than the molecular ion. For aromatic nitro compounds, common fragmentation pathways include the loss of a nitro group (NO₂, 46 Da), a nitro radical (•NO₂, 46 Da), or nitric oxide (NO, 30 Da) followed by the loss of carbon monoxide (CO, 28 Da). nih.gov

Based on these principles, the expected fragmentation for this compound would likely involve the following key steps:

Initial Loss of N₂: The molecular ion at m/z 178 would likely undergo the characteristic benzotriazole fragmentation, losing N₂ to form a radical cation at m/z 150.

Loss of Nitro Group: A competing fragmentation pathway would be the loss of the nitro group (•NO₂) from the molecular ion, leading to a fragment at m/z 132.

Subsequent Fragmentations: Further fragmentation of the m/z 150 ion could involve the loss of the nitro group to yield a fragment at m/z 104. Alternatively, the m/z 132 fragment could lose N₂ to also arrive at m/z 104. The loss of a methyl radical (•CH₃, 15 Da) from major fragments is also a plausible pathway.

A summary of the predicted significant ions in the mass spectrum of this compound is presented in the table below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z Value (Predicted) | Proposed Fragment Structure | Formula | Notes |

| 178 | [M]⁺ | [C₇H₆N₄O₂]⁺ | Molecular Ion |

| 150 | [M - N₂]⁺ | [C₇H₆N₂O₂]⁺ | Loss of nitrogen from the triazole ring |

| 132 | [M - NO₂]⁺ | [C₇H₆N₂]⁺ | Loss of the nitro group |

| 104 | [M - N₂ - NO₂]⁺ | [C₇H₆]⁺ | Subsequent loss of NO₂ from the m/z 150 fragment or loss of N₂ from the m/z 132 fragment |

| 103 | [M - N₂ - HNO₂]⁺ | [C₇H₅]⁺ | Loss of nitrous acid |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation |

This predicted fragmentation pattern provides a basis for the structural confirmation of this compound and its derivatives in future research. Experimental verification using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be required to confirm these pathways and relative abundances of the fragment ions.

Computational Chemistry and Theoretical Modeling of 5 Methyl 4 Nitro 1h 1,2,3 Benzotriazole

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying benzotriazole (B28993) derivatives, providing a balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted benzotriazoles, DFT methods like B3LYP and M06-2X are commonly employed to determine bond lengths, bond angles, and dihedral angles. ufms.br

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. nih.gov For 5-methyl-4-nitro-1H-1,2,3-benzotriazole, the primary conformational flexibility would arise from the orientation of the nitro (NO₂) group relative to the benzotriazole ring. Theoretical calculations for similar nitro-substituted chalcones have shown that the orientation of the nitro group significantly influences the stability of different conformers. ufms.br The planarity between the benzotriazole ring and the nitro group is a key factor, with slight torsions expected to relieve steric strain. The most stable conformer is identified by comparing the calculated energies of all optimized geometries. ufms.br

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.euresearchgate.net

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, while the LUMO energy is related to the electron affinity. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Benomyl (a benzimidazole (B57391) derivative) | DFT | - | - | 5.039 | nih.gov |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | acadpubl.eu |

Quantum chemical descriptors are derived from the electronic structure of a molecule and are used to quantify its reactivity and stability. rasayanjournal.co.in These descriptors are calculated using energies from DFT and provide a framework for understanding chemical behavior. arxiv.org

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. scribd.com

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. scribd.com Hard molecules have a large energy gap, while soft molecules have a small energy gap. scribd.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined by Parr as ω = μ² / 2η. rasayanjournal.co.inscribd.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. rasayanjournal.co.in

These descriptors are invaluable for comparing the reactivity of different benzotriazole derivatives and predicting their interaction mechanisms, such as in corrosion inhibition. sci-hub.st

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / 2η | Global electrophilic nature of a molecule |

Theoretical Prediction of Tautomeric Preferences and Energy Landscapes

Benzotriazole and its derivatives exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms in the triazole ring. researchgate.net For substituted benzotriazoles, the most common forms are the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is critical as it dictates the molecule's structure and properties.

Theoretical calculations are highly effective in predicting the most stable tautomer by comparing their computed energies. mdpi.com For the parent benzotriazole molecule, the 1H-tautomer is known to be the most stable form in both the solid state and in solution. researchgate.net Studies on more complex systems, such as 5,7-dinitrobenzotriazole, have also shown through B3LYP calculations that the 1H-tautomer is significantly more energetically favorable than other isomers in the gas phase. mdpi.com Given these findings, it is highly probable that the 1H-tautomer of this compound is also the most stable form. Quantum chemical calculations can map the energy landscape for the interconversion between tautomers, identifying the transition states and activation barriers for the proton transfer process. researchgate.net

Thermodynamic Stability Calculations: Heat of Formation (HOF) and Bond Dissociation Energies (BDE)

The thermodynamic stability of a molecule can be assessed by calculating its heat of formation (HOF) and bond dissociation energies (BDE). HOF is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. BDE is the enthalpy change required to break a specific bond homolytically. ucsb.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular vibrations, and interactions with other molecules or surfaces. nih.gov

A key application of MD for benzotriazole derivatives is in studying their mechanism as corrosion inhibitors. Simulations can model the adsorption of the inhibitor molecule onto a metal surface. nih.gov These studies can reveal the orientation of the molecule on the surface, the strength of the adsorption, and the nature of the interactions (e.g., electrostatic, van der Waals). researchgate.net For this compound, MD simulations could be used to understand how it interacts with a metal surface, such as copper or iron, and how the methyl and nitro substituents influence the formation and stability of a protective film. researchgate.net

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling of this compound

Detailed computational studies and quantitative structure-activity/property relationship (QSAR/QSPR) models specific to this compound are not extensively documented in publicly available literature. However, by examining the influence of substituent positioning on the benzotriazole ring, a qualitative understanding of its SAR/SPR can be developed. The electronic interplay between the electron-donating methyl group and the electron-withdrawing nitro group, as well as their steric placement, are key determinants of the molecule's properties.

The positions of the methyl and nitro groups on the benzotriazole ring significantly influence the electronic distribution and steric environment of the molecule, which in turn dictates its reactivity and physical properties. A comparative analysis with its structural isomers highlights the unique characteristics of this compound.

Table 1: Influence of Substituent Position on the Properties of Benzotriazole Isomers

| Compound Name | Methyl Group Position | Nitro Group Position | Key Predicted Properties |

| This compound | 5 (Benzene Ring) | 4 (Benzene Ring) | Enhanced electrophilicity at the benzene (B151609) ring due to the nitro group, with some moderation by the adjacent methyl group; potential for steric hindrance near the nitro group. |

| 2-Methyl-4-nitro-1H-benzotriazole | 2 (Triazole Ring) | 4 (Benzene Ring) | The methyl group on the triazole ring may influence the tautomeric equilibrium and basicity of the triazole system, potentially leading to lower overall stability. |

| 4-Methyl-5-nitro-1H-benzotriazole | 4 (Benzene Ring) | 5 (Benzene Ring) | The activating effect of the nitro group is less pronounced compared to the 4-nitro isomer due to the positioning of the methyl group, which may reduce the overall electrophilicity of the aromatic system. |

This table is based on established principles of organic chemistry and qualitative comparisons of structural isomers.

Research Findings:

While specific quantitative data for this compound is scarce, general principles from studies on related benzotriazole derivatives can be extrapolated to understand its structure-reactivity and structure-property relationships.

Electronic Effects : The nitro group at the 4-position is a strong electron-withdrawing group, which significantly decreases the electron density on the benzene ring, making it more susceptible to nucleophilic attack and influencing its acidity. The methyl group at the 5-position, being an electron-donating group, partially counteracts this effect through hyperconjugation and inductive effects. This electronic push-pull system can enhance the molecule's dipole moment and influence its interaction with polar solvents and biological targets.

Steric Factors : The proximity of the methyl group to the nitro group in this compound can create steric hindrance. This may affect the accessibility of the nitro group to reactants or its ability to participate in intermolecular interactions, such as hydrogen bonding or coordination with metal ions.

Reactivity : The enhanced electrophilicity of the benzene ring suggests that this compound would be more reactive towards nucleophiles compared to unsubstituted benzotriazole. The triazole ring itself can also participate in various reactions, and its reactivity will be modulated by the electronic effects of the substituents on the fused benzene ring.

In the broader context of benzotriazole derivatives, SAR studies have often focused on their biological activities. For instance, modifications to the benzotriazole scaffold have been explored to develop compounds with antimicrobial, antifungal, and antiviral properties. The nature, position, and steric bulk of substituents are critical in determining the efficacy and selectivity of these compounds.

Table 2: Predicted Physicochemical Properties and Their Structural Basis

| Property | Predicted Influence of Structural Features | Rationale |

| Acidity (pKa) | Higher acidity compared to 5-methyl-1H-benzotriazole. | The strong electron-withdrawing nitro group stabilizes the conjugate base, thereby increasing the acidity of the N-H proton on the triazole ring. |

| Dipole Moment | A significant molecular dipole moment is expected. | The opposing electronic nature of the electron-donating methyl group and the electron-withdrawing nitro group creates a separation of charge across the molecule. |

| Solubility | Moderate solubility in polar solvents. | The presence of the polar nitro group and the N-H group capable of hydrogen bonding would contribute to solubility in polar media, though the overall aromatic structure limits high water solubility. |

| Reactivity towards Nucleophiles | Increased reactivity at the benzene ring. | The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions. |

This table is based on theoretical predictions derived from general principles of physical organic chemistry.

Further dedicated computational and experimental studies are necessary to develop robust QSAR and QSPR models for this compound. Such models would be invaluable for predicting the properties and potential applications of this compound and its derivatives in various scientific and industrial fields.

Advanced Applications and Utilization in Synthetic Organic Chemistry and Materials Science

5-Methyl-4-nitro-1H-1,2,3-benzotriazole as a Key Intermediate in Complex Synthesis

The strategic placement of a methyl group and a nitro group on the benzotriazole (B28993) ring imparts distinct reactivity to this compound, making it a key intermediate in the synthesis of more elaborate chemical structures. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the benzotriazole system, making it a candidate for various functionalization reactions.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and benzotriazoles are recognized as "privileged structures" for their wide range of applications. nih.gov They serve as versatile scaffolds for creating fused heterocyclic systems. nih.gov The synthesis of novel ring systems often begins with commercially available heterocyclic building blocks. nih.govmsesupplies.com The reactivity of this compound can be harnessed to construct polycyclic architectures. For instance, the triazole ring can participate in cycloaddition reactions, or the substituents can be chemically modified to create new ring structures. The presence of the nitro group can influence the regioselectivity of these reactions, guiding the formation of specific isomers. This controlled reactivity is crucial for assembling complex molecules with desired therapeutic or material properties. researchgate.net

The benzotriazole moiety is a versatile scaffold for drug development, allowing for modifications with various functional groups to explore structure-activity relationships (SAR). gsconlinepress.com The this compound molecule is primed for molecular diversification. The nitro group can be reduced to an amino group, which then serves as a handle for a vast array of chemical transformations, including diazotization, acylation, and alkylation. This opens pathways to introduce new functionalities and build molecular complexity. exsyncorp.com For example, the resulting amino-benzotriazole can be linked to other heterocyclic rings, such as acridines or quinolones, to modulate biological activity. nih.gov This strategic functionalization is a key step in drug discovery programs, enabling the rapid expansion of chemical libraries to identify clinical candidates. rsc.orgnih.gov

Catalytic Roles of Benzotriazole Derivatives as Ligands

In recent years, benzotriazole and its derivatives have gained significant attention as highly effective ligands in metal-catalyzed reactions. rsc.org Their ability to coordinate with metal centers, combined with their electronic properties and stability, makes them indispensable for facilitating a wide range of catalytic transformations. researchgate.netresearchgate.net

Benzotriazole-based ligands have proven to be exceptionally versatile in facilitating the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These ligands, often bidentate, are inexpensive and air-stable, making them practical for various coupling reactions catalyzed by metals like palladium and copper. researchgate.netresearchgate.net They have been successfully employed in a diverse array of transformations critical to organic synthesis. nih.gov

For instance, benzotriazole has been established as an efficient ligand in the copper-catalyzed Glaser coupling of terminal alkynes to form 1,3-dialkynes. acs.orgnih.govnih.gov The reaction proceeds under mild conditions, at room temperature, and requires only a small quantity of the copper catalyst and the benzotriazole ligand. acs.orgnih.gov The proposed mechanism involves the initial reaction of the copper(I) salt with 1H-benzotriazole to form an intermediate that activates the C-H bond of the terminal alkyne, facilitating the coupling process. acs.orgnih.gov

The utility of these ligands extends to numerous other named reactions, as detailed in the table below.

| Coupling Reaction | Metal Catalyst | Bond Formed | Significance |

| Suzuki-Miyaura | Palladium | C-C | Synthesis of biaryls and terphenyls. researchgate.net |

| Heck | Palladium/Copper | C-C | Forms substituted alkenes. researchgate.netresearchgate.net |

| Sonogashira | Palladium/Copper | C-C | Couples terminal alkynes with aryl or vinyl halides. researchgate.net |

| Glaser | Copper | C-C (alkyne homocoupling) | Synthesizes symmetrical 1,3-diynes. acs.orgnih.gov |

| Ullmann | Copper | C-N / C-O | Forms diaryl ethers and amines. researchgate.net |

| C-S Coupling | Palladium/Copper | C-S | Creates aryl sulfides. researchgate.netresearchgate.net |

This table summarizes the application of benzotriazole-based ligands in various metal-catalyzed cross-coupling reactions.

A significant driver for the adoption of benzotriazole-based ligands is their contribution to sustainable and efficient chemistry. rsc.org From an industrial perspective, the need for cost-effective and sustainable ligands is paramount. nih.gov Benzotriazoles fit this requirement perfectly as they are non-toxic, thermally stable, inexpensive, and readily accessible in large quantities. rsc.orgresearchgate.netresearchgate.net Their high solubility in many organic solvents and stability under various reaction conditions further enhance their practicality. nih.govacs.orgnih.gov The development of these ligand systems represents a step towards greener chemical processes, minimizing waste and utilizing more benign reagents. researchgate.net The ability to reuse catalysts containing these ligands for multiple cycles without significant loss of activity further underscores their sustainability. researchgate.net

Development of Functional Materials Utilizing Benzotriazole Moieties

The benzotriazole unit is a privileged heterocyclic structural motif not only in medicine but also in the creation of functionalized materials. researchgate.net The unique properties of the benzotriazole ring, including its ability to absorb UV radiation and coordinate with metal ions, have led to its incorporation into a variety of high-performance materials. gsconlinepress.com

One of the most well-established applications is the use of benzotriazole derivatives as UV stabilizers in plastics and polymers. gsconlinepress.com By absorbing harmful ultraviolet light, these compounds prevent the photo-degradation of polymers exposed to sunlight, thereby extending the durability and performance of materials used outdoors, such as coatings and films. gsconlinepress.com

Furthermore, the coordinating ability of the three nitrogen atoms in the triazole ring makes benzotriazole derivatives excellent corrosion inhibitors, particularly for copper and its alloys. researchgate.net They form a protective film on the metal surface, preventing unwanted chemical reactions. This property is exploited in applications ranging from antifreeze and water coolant systems to the chemical mechanical polishing of cobalt interconnects in the semiconductor industry. researchgate.net

The benzotriazole scaffold is also being explored for advanced applications. Its incorporation into polymeric structures can lead to materials with enhanced thermal stability and specific photoluminescent properties. tandfonline.com Researchers are designing novel fluorescent polymers and stable four-coordinated benzotriazole-borane compounds that exhibit strong and tunable fluorescence, opening possibilities for their use as fluorescent probes in chemical and biological applications. tandfonline.comrsc.org Additionally, the electronic properties of these compounds make them candidates for use in advanced materials for semiconductors and optoelectronic devices. ontosight.ai

Role in Enhancing Mechanical Properties of Ceramic Coatings

Currently, there is a lack of published research specifically investigating the role of this compound in enhancing the mechanical properties of ceramic coatings. The primary applications of benzotriazole derivatives in materials science have predominantly been in the realm of corrosion inhibition for metals, rather than as additives for ceramic materials.

Integration into Conjugated Polymers for Tunable Optical and Electronic Applications

Benzotriazole and its derivatives are recognized as valuable building blocks in the synthesis of conjugated polymers for organic electronics. mdpi.comcjps.orgrsc.orgkaust.edu.sa These polymers often exhibit a donor-acceptor (D-A) architecture, where the benzotriazole unit typically serves as the electron-accepting moiety. rsc.org The incorporation of such units allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates their optical and electronic properties, such as their absorption and emission spectra, and their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.comrsc.org

The specific structure of this compound, featuring an electron-donating methyl group and a strongly electron-withdrawing nitro group, suggests its potential for creating polymers with unique electronic characteristics. The nitro group, in particular, would be expected to lower the LUMO energy level of the resulting polymer, potentially leading to materials with different band gaps and altered charge transport properties compared to polymers containing unsubstituted benzotriazole. mdpi.com The tunability of these properties is a key area of research in the development of new materials for organic electronics. mdpi.com

Below is a table summarizing the optical and electronic properties of some benzotriazole-containing conjugated polymers, illustrating the effect of different co-monomer partners on their characteristics.

| Polymer | Co-monomer | HOMO (eV) | LUMO (eV) | Optical Band Gap (Egopt) (eV) |

| P1 | 3-octylthiophene | -5.57 | -3.60 | 2.16 |

| P2 | 2,2'-bithiophene | -5.69 | -3.68 | 1.81 |

| P3 | thieno[3,4-b] ampp.orgcopper.orgdioxine | -5.45 | -3.59 | 1.85 |

| P4 | 4,4-dioctyl-4H-silolo-[3,2-b:4,5-b']dithiophene | -5.67 | -3.58 | 1.88 |

Data adapted from a study on benzotriazole-based π-conjugated polymers. mdpi.com

Mechanistic Studies of Interfacial Interactions and Adsorption Phenomena

The ability of benzotriazole and its derivatives to interact with and adsorb onto metal surfaces is the foundation of their widespread use as corrosion inhibitors.

Adsorption Behavior on Metal Surfaces (e.g., Copper, Steel)

Benzotriazole is a well-established and highly effective corrosion inhibitor for copper and its alloys. ampp.orgcopper.orgnih.govcecri.res.in Its adsorption on copper surfaces has been extensively studied, and it is understood that it forms a protective, chemisorbed film. copper.orgacs.orgst-andrews.ac.uk The adsorption process is believed to involve the formation of a complex between copper ions and the benzotriazole molecule. nih.gov The addition of a methyl group, as in 5-methyl-benzotriazole, has been shown to enhance the corrosion inhibition efficiency compared to the unsubstituted parent compound. csu.edu.cn This is often attributed to the electron-donating nature of the methyl group, which can increase the electron density on the triazole ring, thereby strengthening its interaction with the metal surface. researchgate.net

On steel surfaces, benzotriazole also forms a protective film. Studies have shown that a polymer-like film containing iron-azole complexes, approximately 2 nm thick, is formed on the steel surface. mdpi.com This film is strongly bonded to the metal and is effective at inhibiting both uniform and localized corrosion. mdpi.com Similar to its behavior on copper, 5-methyl-benzotriazole has been found to be a more effective corrosion inhibitor for steel than benzotriazole, an effect attributed to the presence of the hydrophobic methyl group. researchgate.net The adsorption of these inhibitors on steel can be a combination of chemical and physical processes. researchgate.net

The introduction of a nitro group, which is strongly electron-withdrawing, onto the benzotriazole ring would likely alter its adsorption characteristics. Quantum chemical studies on the adsorption of nitroaromatic compounds on iron surfaces suggest that the nitro group can interact directly with the metal surface, facilitating electron transfer from the metal to the molecule. mdpi.com This could lead to a different mode of adsorption and protective film formation for this compound compared to its non-nitrated counterparts.

Formation of Surface Complexation and Protective Films

The protective action of benzotriazoles on metal surfaces is due to the formation of a stable, thin film that acts as a barrier to corrosive agents. On copper, this film is understood to be a complex of Cu(I) and benzotriazole, which can be just a few nanometers thick. copper.orgrsc.org The film is thought to plug defects in the natural copper oxide layer, enhancing its protective properties. copper.org The structure of this film can be complex, potentially forming a polymeric network on the surface. rsc.org

For steel, the protective layer is described as a polymer-like iron-azole complex. mdpi.com The formation of this layer passivates the surface, preventing further corrosion. researchgate.net The effectiveness of this film is dependent on the specific benzotriazole derivative used and the environmental conditions.

The presence of a methyl group in 5-methyl-benzotriazole has been shown to improve the quality of the protective film. csu.edu.cnresearchgate.net The nitro group in this compound would introduce a strong dipole moment and additional coordination sites (the oxygen atoms of the nitro group), which could lead to a different film structure and stability. The electron-withdrawing nature of the nitro group could also influence the electronic interaction between the inhibitor and the metal surface, which is a key factor in the formation and stability of the protective film. mdpi.com

Applications as Nitrification Inhibitors for Agricultural Relevance

Nitrification, the biological oxidation of ammonium (B1175870) to nitrate (B79036), is a key process in the nitrogen cycle. However, in agricultural systems, the rapid conversion of ammonium-based fertilizers to nitrate can lead to nitrogen loss through leaching and denitrification, resulting in reduced fertilizer efficiency and environmental pollution. Nitrification inhibitors are compounds that slow down this process by inhibiting the activity of nitrifying microorganisms. acs.orgunimelb.edu.au

Several nitrogen-containing heterocyclic compounds, including diazoles and triazoles, have been identified as effective nitrification inhibitors. arizona.eduresearchgate.net The mechanism of inhibition is believed to involve the targeting of the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. unimelb.edu.auacs.org It is thought that the nitrogen atoms in the heterocyclic ring can bind to the copper center in the active site of the AMO enzyme, thereby blocking its function. unimelb.edu.auacs.org

Studies on substituted 1,2,3-triazoles have shown that they can be potent nitrification inhibitors, with their effectiveness being influenced by the nature of the substituents on the triazole ring. unimelb.edu.auacs.org For instance, lipophilicity has been identified as a factor that can correlate with inhibitory activity, as more lipophilic compounds may more easily access the membrane-bound AMO enzyme. acs.org Benzotriazole and 5-methyl-benzotriazole have both been shown to inhibit nitrification, with their effectiveness being dependent on soil properties such as organic matter content.

The following table presents the 50% inhibition concentrations (IC₅₀) for some azole compounds, demonstrating their potential as nitrification inhibitors.

| Compound | IC₅₀ (mg L⁻¹) |

| Benzotriazole (BTz) | 1.99 |

| 5-methyl benzotriazole (MeBTz) | 2.18 |

| Pyrazole (Pz) | 2.69 |

| 1,2,4-triazole (Tz) | 3.53 |

| 3,5-dimethylpyrazole (DMePz) | 17.3 |

| 1-methylpyrazole (MePz) | 49.6 |

Data from a study on the inhibition of the nitrification process by azole compounds. arizona.edu

Q & A

Q. What are the standard laboratory synthesis protocols for 5-methyl-4-nitro-1H-1,2,3-benzotriazole?

Methodological Answer: The synthesis typically involves condensation reactions of substituted benzotriazole precursors with nitro and methyl groups under reflux conditions. For example, analogous procedures (e.g., triazole derivatives in and ) use ethanol as a solvent, glacial acetic acid as a catalyst, and substituted aldehydes or nitro precursors. Key steps include:

- Refluxing the precursor with nitro-substituted reagents (e.g., nitration agents like HNO₃/H₂SO₄) at controlled temperatures.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

- Purification via recrystallization or column chromatography to remove byproducts .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- X-ray crystallography () is critical for resolving nitro-group geometry and hydrogen-bonding interactions. Use SHELXL for refinement, applying constraints for disordered atoms (e.g., nitro groups) .

- Spectroscopy :

- FTIR for nitro (N-O) and triazole (C-N) stretching frequencies.

- NMR (¹H/¹³C) to confirm methyl and aromatic proton environments.

- HRMS for molecular ion validation (e.g., as in ) .

Advanced Research Questions

Q. How do multiconfigurational computational methods (e.g., CASPT2/CASSCF) elucidate photolysis mechanisms in 1H-1,2,3-benzotriazoles?

Methodological Answer:

Q. What strategies resolve contradictions between experimental corrosion inhibition data and DFT-based adsorption models?

Methodological Answer:

Q. How can reaction conditions be optimized to minimize byproducts during derivatization of this compound?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity while reducing side reactions ().

- Catalysis : Use acetic acid () or Lewis acids (e.g., ZnCl₂) to accelerate substitutions.

- Temperature control : Lower temperatures (~0–5°C) suppress nitro-group decomposition.

- Workflow : Employ in-situ monitoring (e.g., Raman spectroscopy) to detect intermediates and adjust conditions dynamically .

Q. What challenges arise in refining crystal structures of nitro-substituted benzotriazoles, and how are they addressed?

Methodological Answer:

- Challenges :

- Disordered nitro groups due to rotational freedom.

- Weak diffraction from light atoms (e.g., N, O).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.